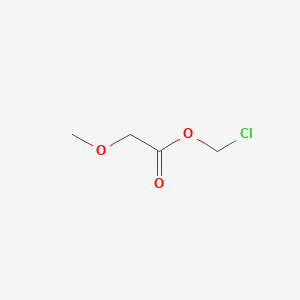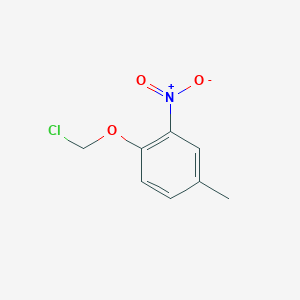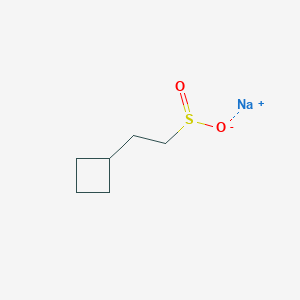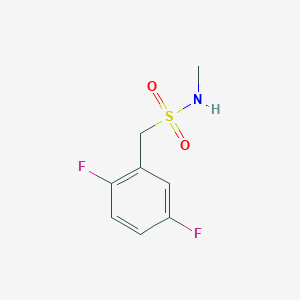![molecular formula C12H12N2OS2 B13194448 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple functional groups, including an aminoethoxy group, a methyl group, and two sulfur atoms within its tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene typically involves multi-step organic reactions. One common approach is to start with a suitable tricyclic precursor, which is then functionalized through a series of reactions. These reactions may include:
Nucleophilic substitution: Introduction of the aminoethoxy group through nucleophilic substitution reactions.
Oxidation and reduction: Adjusting the oxidation state of sulfur atoms within the tricyclic structure.
Cyclization: Formation of the tricyclic framework through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as chromatography to isolate the desired product.
Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
化学反応の分析
Types of Reactions
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.
Substitution: The aminoethoxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted derivatives with modified functional groups.
科学的研究の応用
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene involves its interaction with specific molecular targets. These interactions may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cellular processes such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
Tricyclo[7.3.0.0(2.6)]dodecane: A similar tricyclic compound with different functional groups.
Dodecane: A simpler hydrocarbon with a linear structure.
3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaene-7,8-diol: A related compound with additional hydroxyl groups.
Uniqueness
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is unique due to its specific combination of functional groups and tricyclic structure
特性
分子式 |
C12H12N2OS2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethanamine |
InChI |
InChI=1S/C12H12N2OS2/c1-7-14-11-10(17-7)6-9(15-4-3-13)8-2-5-16-12(8)11/h2,5-6H,3-4,13H2,1H3 |
InChIキー |
BAGIVGWNCITZHB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


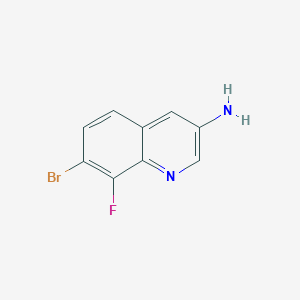
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)

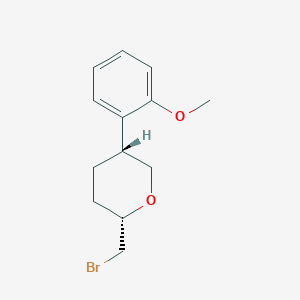
![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

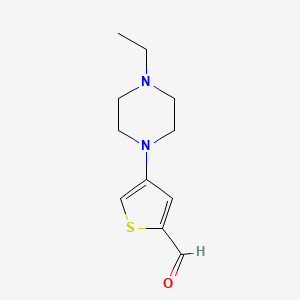
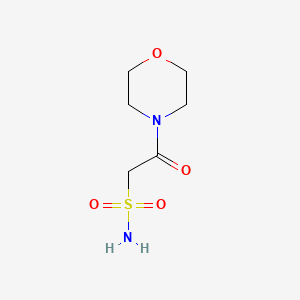
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
